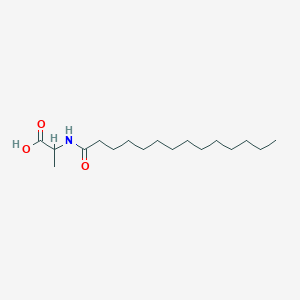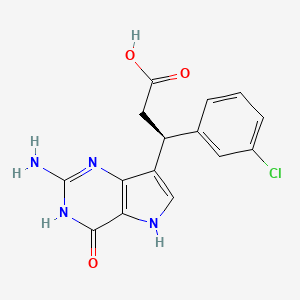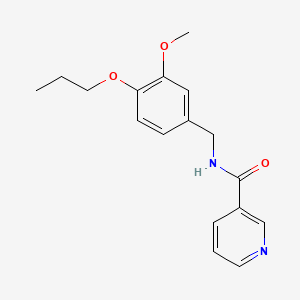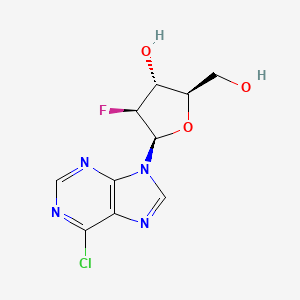
N-Tetradecanoyl-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tetradecanoyl-alanine is a biochemical compound with the molecular formula C17H33NO3 . It has a molecular weight of 299.45 . The IUPAC name for this compound is N-tetradecanoylalanine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21) . The compound is part of the class of organic compounds known as n-acyl-l-alpha-amino acids .
Applications De Recherche Scientifique
Protein Kinase Research : N-Tetradecanoyl-alanine was identified as the NH2-terminal blocking group of the catalytic subunit of cyclic AMP-dependent protein kinase from bovine cardiac muscle. This discovery has implications for understanding the structure and function of this essential protein kinase (Carr et al., 1982).
Surfactant Studies : Research on binary mixtures of sodium salts of N-Tetradeconyl alanine and N-Tetradeconyl phenylalanine surfactants revealed their solution behavior and micellar self-assembly. These findings are significant for the development of novel surfactants with specific properties (Shah et al., 2019).
Alanine Metabolism : A study on alanine metabolism in soybean (Glycine max) during hypoxia of the root system and subsequent return to normoxia contributed to our understanding of alanine's role in plant stress responses (Sousa & Sodek, 2003).
Organogel Research : this compound was studied in the context of organogels formed by N-Benzyloxycarbonyl-L-alanine 4-Hexadecanoyl-2-nitrophenyl Ester and related compounds. This research contributes to the understanding of low molecular weight compound gels in solvents (Hanabusa et al., 1997).
Liver Health Indicators : Alanine aminotransferase (ALT) activity, a key enzyme in alanine metabolism, is an important indicator of liver health. Research in this area has significant clinical implications (Kim et al., 2008).
Organogel Formation : The study of N-(n-alkylcarbamoyl)-L-alanine in organogels highlighted the role of water-mediated intermolecular hydrogen-bonding interaction in the formation of these gels (Pal & Dey, 2011).
L-Alanine Production : Efficient L-Alanine production was investigated using a thermo-regulated switch in Escherichia coli. This research is significant for industrial applications of L-alanine (Zhou et al., 2015).
Surfactant Properties : The study of N-acyl amino acid surfactants, including N-tetradecanoyl alaninate, provided insights into their Krafft temperatures and enthalpy of solution. Such research is valuable for designing surfactants with desired properties (Ohta et al., 2003).
Bioorganic-Inorganic Interface : Research on alanine on a silica surface provided insights into the molecular interface between bioorganics and inorganics, which is crucial for various scientific and technological applications (Ben Shir et al., 2010).
Gas-Phase Structure of Alanine : The study of the gas-phase structure of alanine using microwave spectroscopy contributes to our understanding of this amino acid's physical properties (Blanco et al., 2004).
Osmoprotective Compound Synthesis : The research on beta-alanine betaine synthesis in the Plumbaginaceae and its potential role in plant tolerance to environmental stresses opens avenues for metabolic engineering (Rathinasabapathi et al., 2001).
Nitrogen Use Efficiency : Engineering nitrogen use efficiency in plants via alanine aminotransferase offers strategies for improving crop productivity (Good et al., 2007).
Propriétés
IUPAC Name |
2-(tetradecanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOBXTLSTUFRRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(benzoylamino)-3-methylphenyl]isonicotinamide](/img/structure/B1179676.png)
![N-[4-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179679.png)